molecular formula C18H16N2 B11960276 2-Imino-3,3-diphenylcyclopentanecarbonitrile CAS No. 94208-71-6

2-Imino-3,3-diphenylcyclopentanecarbonitrile

Cat. No.: B11960276
CAS No.: 94208-71-6
M. Wt: 260.3 g/mol
InChI Key: VLYVWDHSBNJOES-UHFFFAOYSA-N
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Description

2-Imino-3,3-diphenylcyclopentanecarbonitrile is an organic compound with the molecular formula C18H16N2. It is characterized by a cyclopentane ring substituted with two phenyl groups and a nitrile group, along with an imino group.

Preparation Methods

The synthesis of 2-Imino-3,3-diphenylcyclopentanecarbonitrile typically involves the reaction of cyclopentanone with benzyl cyanide in the presence of a base, followed by the addition of an imine source. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .

    Cyclopentanone and Benzyl Cyanide Reaction: This step forms the cyclopentane ring with the nitrile group.

    Addition of Imino Group: An imine source is added to introduce the imino functionality.

Chemical Reactions Analysis

2-Imino-3,3-diphenylcyclopentanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .

Scientific Research Applications

2-Imino-3,3-diphenylcyclopentanecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Imino-3,3-diphenylcyclopentanecarbonitrile exerts its effects is not fully understood. it is believed to interact with molecular targets through its imino and nitrile groups, potentially affecting various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-Imino-3,3-diphenylcyclopentanecarbonitrile can be compared with other similar compounds, such as:

    2-Imino-2H-chromene-3-carbonitrile: This compound has a chromene ring instead of a cyclopentane ring.

    2-Imino-3,3-diphenylcyclopentane-1-carbonitrile: A closely related compound with slight structural variations.

Properties

IUPAC Name

2-imino-3,3-diphenylcyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2/c19-13-14-11-12-18(17(14)20,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,20H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYVWDHSBNJOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=N)C1C#N)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94208-71-6
Record name 2-IMINO-3,3-DIPHENYL-CYCLOPENTANECARBONITRILE
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